REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[N:5]=[CH:6][NH:7][CH:8]=1.F[C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1>CN(C)C=O>[CH3:3][C:4]1[N:5]=[CH:6][N:7]([C:10]2[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=2)[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.62 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
under stirring in portions
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a suspension
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The obtained mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (solvent: chloroform/methanol (50:1))
|
Type
|
CUSTOM
|
Details
|
to obtain a solid product
|
Type
|
WASH
|
Details
|
This solid product was washed with ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CN(C1)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |